EHT 1610

Description

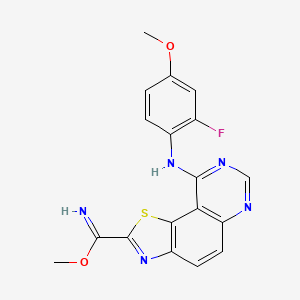

Structure

2D Structure

Properties

IUPAC Name |

methyl 9-(2-fluoro-4-methoxyanilino)-[1,3]thiazolo[5,4-f]quinazoline-2-carboximidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FN5O2S/c1-25-9-3-4-11(10(19)7-9)23-17-14-12(21-8-22-17)5-6-13-15(14)27-18(24-13)16(20)26-2/h3-8,20H,1-2H3,(H,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYBNARZBIXTFJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC2=NC=NC3=C2C4=C(C=C3)N=C(S4)C(=N)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FN5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

EHT 1610: A Technical Guide to its Role in Cell Cycle Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

EHT 1610 is a potent and selective small-molecule inhibitor of dual-specificity tyrosine-regulated kinases (DYRK), primarily targeting DYRK1A and DYRK1B.[1] Its activity has significant implications for cell cycle regulation, making it a compound of interest in oncology research, particularly in the context of leukemia.[1] This technical guide provides an in-depth overview of this compound's mechanism of action, its effects on various cell lines, and detailed protocols for key experimental procedures used to elucidate its function.

Introduction to this compound and its Target: DYRK1A

This compound is a methyl 9-anilinothiazolo[5,4-f]quinazoline-2-carbimidate that demonstrates high-affinity inhibition of DYRK1A and DYRK1B.[1] DYRK1A, a serine/threonine kinase located on chromosome 21, is a key regulator of various cellular processes, including cell proliferation, differentiation, and survival. Its substrates include several critical cell cycle proteins. Dysregulation of DYRK1A has been implicated in developmental disorders and various cancers. This compound's inhibitory action on DYRK1A disrupts the phosphorylation of these downstream targets, leading to cell cycle arrest and apoptosis in susceptible cancer cells.[1]

Mechanism of Action in Cell Cycle Regulation

This compound exerts its influence on the cell cycle primarily through the inhibition of DYRK1A, which in turn affects the phosphorylation status and activity of key regulatory proteins. The primary known targets of the this compound-DYRK1A axis in cell cycle control are Cyclin D3, FOXO1, and STAT3.

Destabilization of Cyclin D3

DYRK1A is known to phosphorylate Cyclin D3 at threonine 283 (T283), a post-translational modification that paradoxically leads to its destabilization and subsequent degradation. In certain cellular contexts, particularly during lymphoid development, this DYRK1A-mediated degradation of Cyclin D3 is crucial for cells to exit the cell cycle and enter a quiescent state. By inhibiting DYRK1A, this compound prevents the phosphorylation of Cyclin D3 at T283. This leads to the accumulation of Cyclin D3 protein, which promotes cell cycle progression, particularly through the G1/S transition. However, in some cancer cells, the sustained high levels of Cyclin D3 can lead to cellular stress and cell cycle arrest at later stages.

Regulation of FOXO1

The transcription factor FOXO1 is a critical regulator of cell fate, involved in apoptosis, DNA repair, and cell cycle arrest. DYRK1A phosphorylates FOXO1, leading to its nuclear exclusion and subsequent degradation. Inhibition of DYRK1A by this compound results in the accumulation of unphosphorylated, active FOXO1 in the nucleus.[1] This nuclear FOXO1 can then transcriptionally activate target genes that promote cell cycle arrest, particularly at the G2/M checkpoint, and induce apoptosis.[1]

Modulation of STAT3 Signaling

Signal transducer and activator of transcription 3 (STAT3) is another key substrate of DYRK1A. DYRK1A-mediated phosphorylation can modulate STAT3 activity. The inhibition of this phosphorylation by this compound can disrupt STAT3 signaling pathways that are often constitutively active in cancer cells and contribute to their proliferation and survival.[1]

Quantitative Data on this compound's Effects

The following tables summarize the quantitative data regarding the efficacy and cellular effects of this compound from various studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC₅₀ (nM) |

| DYRK1A | 0.36 |

| DYRK1B | 0.59 |

Data sourced from MedChemExpress.[1]

Table 2: IC₅₀ Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Incubation Time (h) |

| MHH-CALL-4 | B-cell Acute Lymphoblastic Leukemia | ~5 | 72 |

| Nalm-6 | B-cell Acute Lymphoblastic Leukemia | ~5 | 72 |

| MUTZ-5 | B-cell Acute Lymphoblastic Leukemia | ~5 | 72 |

| HT-22 | Mouse Hippocampal Neuronal | 21.6 | 48 |

Data for B-ALL cell lines are approximated from graphical data in Bhansali et al., 2021. Data for HT-22 is from MedChemExpress.[1][2]

Table 3: Effect of this compound on Cell Cycle Phase Distribution in B-ALL Cell Lines

| Cell Line | Treatment (48h) | % G0/G1 | % S | % G2/M |

| Nalm-6 | DMSO (Control) | ~60 | ~30 | ~10 |

| Nalm-6 | This compound (5µM) | ~40 | ~45 | ~15 |

| MUTZ-5 | DMSO (Control) | ~70 | ~20 | ~10 |

| MUTZ-5 | This compound (5µM) | ~50 | ~35 | ~15 |

Data are approximated from representative flow cytometry plots in Bhansali et al., 2021.[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its analysis.

References

The Impact of EHT 1610 on FOXO1 Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of EHT 1610, focusing on its effect on the phosphorylation of the Forkhead box protein O1 (FOXO1). This document consolidates key quantitative data, detailed experimental protocols, and signaling pathway visualizations to serve as a comprehensive resource for researchers in oncology, cell biology, and drug development.

Executive Summary

This compound is a potent and selective small-molecule inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinases 1A and 1B (DYRK1A and DYRK1B). Emerging research has identified its significant role in modulating cellular signaling pathways critical for cancer cell proliferation and survival. A key mechanism of action for this compound is the inhibition of DYRK1A-mediated phosphorylation of the transcription factor FOXO1. This guide details the biochemical and cellular effects of this compound on FOXO1, providing a foundation for further investigation and therapeutic development.

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the quantitative data regarding the inhibitory activity of this compound from biochemical and cell-based assays.

Table 1: Biochemical Inhibitory Activity of this compound

| Target | IC₅₀ (nM) | Source |

| DYRK1A | 0.36 | MedChemExpress[1] |

| DYRK1B | 0.59 | MedChemExpress[1] |

Table 2: In Vitro Cell Viability (IC₅₀) of this compound in B-cell Acute Lymphoblastic Leukemia (B-ALL) Cell Lines

| Cell Line | Subtype | IC₅₀ (nM) | Incubation Time | Source |

| MHH-CALL-4 | B-ALL | High nM range | 72-96 hours | Bhansali RS, et al. (2021)[2] |

| MUTZ-5 | B-ALL | High nM range | 72-96 hours | Bhansali RS, et al. (2021)[2] |

| DS-ALL-02 | Down Syndrome B-ALL | High nM range | 72-96 hours | Bhansali RS, et al. (2021)[2] |

| HeH-ALL-09 | High Hyperdiploid B-ALL | High nM range | 72-96 hours | Bhansali RS, et al. (2021)[2] |

Table 3: Semi-Quantitative Analysis of this compound on FOXO1 Phosphorylation

| Cell Line | Treatment Concentration (µM) | Incubation Time | Effect on p-FOXO1 (Ser329) | Source |

| MHH-CALL-4 | 2.5, 5, 10 | 4-5 hours | Dose-dependent reduction | MedChemExpress[1] |

Signaling Pathway

This compound exerts its effect on FOXO1 by directly inhibiting the kinase activity of DYRK1A. In the absence of inhibition, DYRK1A phosphorylates FOXO1 at Serine 329 (in humans, homologous to Serine 326 in mice), which contributes to its cytoplasmic sequestration and subsequent degradation. By inhibiting DYRK1A, this compound prevents this phosphorylation event, leading to the nuclear accumulation and increased transcriptional activity of FOXO1. This, in turn, modulates the expression of FOXO1 target genes involved in critical cellular processes such as apoptosis and cell cycle control.

Caption: this compound inhibits DYRK1A, preventing FOXO1 phosphorylation and promoting its nuclear activity.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the effect of this compound on FOXO1 phosphorylation.

Western Blot Analysis of FOXO1 Phosphorylation

This protocol is adapted from standard western blotting procedures and the experimental context provided by Bhansali RS, et al. (2021)[2].

Objective: To qualitatively and semi-quantitatively assess the levels of phosphorylated FOXO1 (p-FOXO1) at Ser329 in response to this compound treatment.

Materials:

-

Cell line of interest (e.g., MHH-CALL-4)

-

This compound (solubilized in DMSO)

-

Complete cell culture medium

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (5% BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-p-FOXO1 (Ser329)

-

Rabbit anti-FOXO1 (total)

-

Mouse anti-β-actin (loading control)

-

-

Secondary antibodies:

-

HRP-conjugated anti-rabbit IgG

-

HRP-conjugated anti-mouse IgG

-

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 2.5, 5, 10 µM) or vehicle (DMSO) for the desired duration (e.g., 4-5 hours).

-

Cell Lysis: Aspirate the medium and wash cells with ice-cold PBS. Lyse the cells on ice with RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-FOXO1 (Ser329) diluted in blocking buffer overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply ECL substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: To assess total FOXO1 and the loading control, the membrane can be stripped and re-probed with the respective primary antibodies.

Caption: Workflow for Western blot analysis of p-FOXO1.

In Vitro Kinase Assay

This protocol is based on the methodology described by Bhansali RS, et al. (2021) for an in vitro DYRK1A kinase assay[2].

Objective: To determine if DYRK1A directly phosphorylates FOXO1 and if this phosphorylation is inhibited by this compound.

Materials:

-

Recombinant active DYRK1A protein

-

Recombinant FOXO1 protein (substrate)

-

This compound

-

Kinase assay buffer

-

ATP

-

Reaction termination buffer (e.g., SDS-PAGE sample buffer)

-

Materials for Western blotting (as described above)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the kinase assay buffer, recombinant DYRK1A, and the FOXO1 substrate.

-

Inhibitor Addition: Add this compound at various concentrations or the vehicle control (DMSO) to the reaction tubes. Pre-incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).

-

Termination of Reaction: Stop the reaction by adding SDS-PAGE sample buffer and boiling the samples.

-

Analysis: Analyze the reaction products by Western blotting, probing for p-FOXO1 (Ser329) and total FOXO1.

Caption: Workflow for the in vitro DYRK1A kinase assay with FOXO1.

Conclusion

This compound effectively inhibits DYRK1A, leading to a dose-dependent decrease in FOXO1 phosphorylation at Serine 329. This mechanism underlies the observed nuclear accumulation and enhanced transcriptional activity of FOXO1, which can trigger downstream anti-proliferative and pro-apoptotic effects in cancer cells. The data and protocols presented in this guide provide a robust framework for researchers investigating the therapeutic potential of this compound and the broader implications of the DYRK1A-FOXO1 signaling axis in disease. Further quantitative studies to determine the direct IC₅₀ of this compound on FOXO1 phosphorylation would be a valuable addition to the field.

References

The Impact of EHT 1610 on Tau Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the potential impact of EHT 1610 on Tau phosphorylation. This compound is a potent inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a key enzyme implicated in the hyperphosphorylation of the Tau protein, a pathological hallmark of several neurodegenerative diseases, including Alzheimer's disease. While direct studies on this compound's effect on Tau are limited, this document extrapolates its likely impact based on its high affinity for DYRK1A and the well-documented effects of other DYRK1A inhibitors. This guide summarizes quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular pathways and experimental workflows to support further research and drug development in this area.

Introduction to this compound and its Target, DYRK1A

This compound is a small molecule inhibitor with high potency for the DYRK family of kinases, particularly DYRK1A and DYRK1B.[1][2][3] Its primary mechanism of action is the inhibition of the catalytic activity of these kinases. The gene for DYRK1A is located on chromosome 21, and its overexpression is associated with the neuropathological features of Down syndrome and Alzheimer's disease.

DYRK1A is a proline-directed serine/threonine kinase that plays a crucial role in various cellular processes, including cell cycle regulation and neuronal development.[1][3] Importantly, DYRK1A is known to phosphorylate the Tau protein at several sites, a post-translational modification that can lead to Tau misfolding, aggregation, and the formation of neurofibrillary tangles (NFTs), a core pathology in a group of neurodegenerative disorders known as tauopathies.[4][5] Inhibition of DYRK1A is therefore considered a promising therapeutic strategy to mitigate Tau pathology.[6]

Quantitative Data on this compound and Other DYRK1A Inhibitors

While specific data on this compound's effect on Tau phosphorylation is not yet available in the public domain, its potent inhibition of DYRK1A suggests a strong potential to reduce Tau phosphorylation. The table below summarizes the in vitro potency of this compound against its primary targets.

Table 1: In Vitro Potency of this compound

| Target | IC50 (nM) |

| DYRK1A | 0.36 |

| DYRK1B | 0.59 |

Data sourced from MedchemExpress.[1][2][3][7]

To contextualize the potential effects of this compound, the following table presents data from other known DYRK1A inhibitors and their impact on Tau phosphorylation.

Table 2: Effects of Other DYRK1A Inhibitors on Tau Phosphorylation

| Inhibitor | Target(s) | Effect on Tau Phosphorylation | Reference |

| EHT 5372 | DYRK1A | Inhibits DYRK1A-induced Tau phosphorylation at multiple Alzheimer's disease-relevant sites in biochemical and cellular assays. | Not directly found in search results, but inferred from the general function of DYRK1A inhibitors. |

| SM07883 | DYRK1A, GSK-3β | Reduces phosphorylation of multiple Tau epitopes, with particular potency at the threonine 212 site (EC50 = 16 nM).[4] | Samus Therapeutics[4] |

| DYR219 | DYRK1A | Reduced levels of insoluble phosphorylated Tau (Ser396) in 3xTg AD mice.[6] | Branca et al., 2017[6] |

| Leucettine L41 | DYRKs, CLKs | Prevented Aβ-induced oxidative stress and synaptic deficits, which are associated with Tau pathology.[5] | Naert et al., 2015; Neumann et al., 2018[5] |

Signaling Pathways and Experimental Workflows

DYRK1A-Mediated Tau Phosphorylation Signaling Pathway

The following diagram illustrates the signaling pathway leading to Tau phosphorylation by DYRK1A and the proposed point of intervention for this compound. Overactive DYRK1A directly phosphorylates Tau, contributing to its detachment from microtubules and subsequent aggregation. This compound, by inhibiting DYRK1A, is expected to block this pathological cascade.

Caption: DYRK1A pathway and this compound intervention.

Experimental Workflow for Assessing this compound's Effect on Tau Phosphorylation

This diagram outlines a typical experimental workflow to determine the efficacy of a DYRK1A inhibitor like this compound in reducing Tau phosphorylation in a cell-based model.

Caption: Workflow for p-Tau inhibitor assessment.

Experimental Protocols

In Vitro DYRK1A Kinase Assay

This protocol is adapted from standard radiometric and ELISA-based kinase assays and can be used to determine the IC50 of this compound for DYRK1A.[8][9]

Materials:

-

Recombinant human DYRK1A enzyme

-

Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

Substrate peptide (e.g., DYRKtide: RRRFRPASPLRGPPK)[10]

-

[γ-³³P]ATP or unlabeled ATP (for ELISA)

-

This compound (or other test compounds) dissolved in DMSO

-

96-well plates

-

Phosphocellulose paper and stop buffer (for radiometric assay)

-

Coated ELISA plate and detection antibodies (for ELISA)

Procedure (Radiometric Assay):

-

Prepare a reaction mixture containing kinase buffer, DYRK1A enzyme, and the substrate peptide.

-

Serially dilute this compound in DMSO and add to the reaction wells. Include a DMSO-only control.

-

Initiate the kinase reaction by adding [γ-³³P]ATP.

-

Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).

-

Stop the reaction by spotting the reaction mixture onto phosphocellulose paper and immersing it in phosphoric acid stop buffer.

-

Wash the paper to remove unincorporated [γ-³³P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by non-linear regression analysis.

Western Blotting for Tau Phosphorylation

This protocol describes the detection of phosphorylated Tau in cell lysates or tissue homogenates.[11][12][13]

Materials:

-

Cell lysates or tissue homogenates prepared in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein quantification assay (e.g., BCA or Bradford).

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer and blotting apparatus.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies:

-

Phospho-Tau specific antibodies (e.g., AT8 for pSer202/pThr205, PHF-1 for pSer396/pSer404).

-

Total Tau antibody.

-

Loading control antibody (e.g., GAPDH, β-actin).

-

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-Tau) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane and re-probe for total Tau and a loading control to normalize the phospho-Tau signal.

-

Quantify the band intensities using densitometry software.

Conclusion

This compound is a highly potent inhibitor of DYRK1A, a kinase with a well-established role in the pathological phosphorylation of Tau. Although direct experimental evidence for the effect of this compound on Tau is currently lacking, the data from other DYRK1A inhibitors strongly suggest that this compound would effectively reduce Tau phosphorylation. The experimental protocols and workflows detailed in this guide provide a framework for the preclinical evaluation of this compound and other DYRK1A inhibitors as potential therapeutic agents for Alzheimer's disease and other tauopathies. Further in vitro and in vivo studies are warranted to directly assess the efficacy of this compound in modulating Tau pathology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - MedChem Express [bioscience.co.uk]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Tau pathology reduction with SM07883, a novel, potent, and selective oral DYRK1A inhibitor: A potential therapeutic for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alzdiscovery.org [alzdiscovery.org]

- 6. alzdiscovery.org [alzdiscovery.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. reactionbiology.com [reactionbiology.com]

- 9. An ELISA DYRK1A non-radioactive kinase assay suitable for the characterization of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DYRK1A Kinase Enzyme System [se.promega.com]

- 11. pubcompare.ai [pubcompare.ai]

- 12. Western Blot of Tau Protein from Mouse Brains Extracts: How to Avoid Signal Artifacts | Springer Nature Experiments [experiments.springernature.com]

- 13. 2.7. Western blot analysis of tau phosphorylation in cortex and hippocampus homogenates [bio-protocol.org]

EHT 1610 and its Impact on the STAT3 Signaling Cascade: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein implicated in numerous cellular processes, including proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. EHT 1610, a potent small molecule inhibitor, has emerged as a significant modulator of the STAT3 signaling pathway. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its effect on the STAT3 signaling cascade. We present a compilation of quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding of this compound's biological activity.

Introduction to STAT3 Signaling

The STAT3 signaling pathway is a crucial mediator of cellular responses to cytokines and growth factors.[1] Canonically, STAT3 is activated through phosphorylation of a critical tyrosine residue (Tyr705) by Janus kinases (JAKs), leading to STAT3 dimerization, nuclear translocation, and subsequent regulation of target gene expression.[2] However, another key regulatory phosphorylation event occurs at Serine 727 (Ser727), which is critical for the maximal transcriptional activity of STAT3.[2]

This compound: A Potent DYRK1A Inhibitor

This compound is a potent inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and DYRK1B.[3][4] DYRK1A is a serine/threonine kinase that has been identified as a key upstream regulator of STAT3 Ser727 phosphorylation.[2][5] By inhibiting DYRK1A, this compound effectively prevents the phosphorylation of STAT3 at this crucial serine residue.

Mechanism of Action: this compound's Effect on STAT3 Signaling

The primary mechanism by which this compound affects the STAT3 signaling cascade is through the inhibition of DYRK1A. This leads to a dose-dependent reduction in the phosphorylation of STAT3 at Ser727.[2][6] This reduction in p-STAT3 (Ser727) has been shown to be critical for the survival of certain cancer cells, particularly in B-cell acute lymphoblastic leukemia (B-ALL).[6] The loss of DYRK1A-mediated STAT3 signaling ultimately leads to decreased cell proliferation and the induction of apoptosis in sensitive cancer cell lines.[3][6]

Quantitative Data

The following tables summarize the key quantitative data regarding the activity of this compound.

| Compound | Target | IC50 (nM) | Reference |

| This compound | DYRK1A | 0.36 | [3] |

| This compound | DYRK1B | 0.59 | [3] |

| Cell Line | Treatment | Concentration (µM) | Effect | Reference |

| MHH-CALL-4 (B-ALL) | This compound | 0, 2.5, 5, 10 | Dose-dependent reduction in p-STAT3 (Ser727) | [6] |

| MUTZ-5 (B-ALL) | This compound | 0, 2.5, 5, 10 | Dose-dependent reduction in p-STAT3 (Ser727) | [6] |

| B-ALL cell lines | This compound | Varies (nM to µM range) | Dose-dependent decrease in cell viability | [6] |

| Primary ALL cells | This compound | Not specified | Induction of apoptosis | [3] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and further investigation.

In Vitro DYRK1A Kinase Assay

This assay is used to determine the direct inhibitory effect of this compound on DYRK1A activity.

Materials:

-

Recombinant human DYRK1A (e.g., from Millipore or Promega)

-

Recombinant human STAT3 protein (as substrate)

-

This compound

-

Kinase Buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[7]

-

ATP

-

96-well plate

-

Incubator

-

Plate reader (for non-radioactive methods) or Western blot apparatus

Protocol:

-

Prepare a reaction mixture containing kinase buffer, recombinant DYRK1A, and STAT3 substrate in a 96-well plate.

-

Add serial dilutions of this compound or vehicle (DMSO) to the wells.

-

Initiate the kinase reaction by adding a final concentration of ATP (e.g., 100 µM).

-

Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding SDS-PAGE sample buffer for Western blot analysis or by following the instructions of a non-radioactive kinase assay kit (e.g., ADP-Glo).

-

If using Western blot, proceed with SDS-PAGE and immunoblotting with an antibody specific for p-STAT3 (Ser727).

-

For non-radioactive assays, measure the signal according to the manufacturer's protocol.

Western Blot Analysis for Phospho-STAT3 (Ser727)

This protocol is used to detect the levels of phosphorylated STAT3 in cells treated with this compound.

Materials:

-

Cell culture reagents

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-p-STAT3 (Ser727) (e.g., Cell Signaling Technology #9134)[8], anti-STAT3, and anti-loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed cells in a culture plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle for the desired time (e.g., 4-24 hours).[3][9]

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature the protein samples by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-STAT3 (Ser727) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe for total STAT3 and a loading control to normalize the data.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with this compound.

Materials:

-

Cell culture reagents

-

This compound

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[10]

-

Microplate reader

Protocol:

-

Seed cells at an appropriate density in a 96-well plate and allow them to attach overnight.[10]

-

Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).[3]

-

After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan crystals.[11]

-

Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[10]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.[10]

-

Calculate cell viability as a percentage of the vehicle-treated control.

Flow Cytometry for Apoptosis (Annexin V/PI Staining)

This method is used to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

-

Cell culture reagents

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Protocol:

-

Seed cells and treat with this compound as described for the cell viability assay.

-

Harvest the cells (including any floating cells in the media) and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

-

Incubate the cells in the dark for 15 minutes at room temperature.[12]

-

Analyze the cells by flow cytometry within 1 hour.[12]

-

Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Conclusion

This compound represents a promising therapeutic agent that targets the STAT3 signaling pathway through the potent and specific inhibition of DYRK1A. This guide has provided a comprehensive overview of its mechanism of action, supported by quantitative data and detailed experimental protocols. The provided information is intended to serve as a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and other modulators of the STAT3 signaling cascade.

References

- 1. Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DYRK1A regulates B cell acute lymphoblastic leukemia through phosphorylation of FOXO1 and STAT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Phospho-Stat3 (Ser727) Antibody (#9134) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 9. Stattic suppresses p‑STAT3 and induces cell death in T‑cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Apoptosis Protocols | USF Health [health.usf.edu]

EHT 1610: A Potent Dual-Specificity Tyrosine-Regulated Kinase (DYRK) Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

EHT 1610 is a potent, small-molecule inhibitor of the dual-specificity tyrosine-regulated kinase (DYRK) family, with exceptional nanomolar efficacy against DYRK1A and DYRK1B. Its mechanism of action, centered on the inhibition of these kinases, disrupts critical cellular signaling pathways, leading to cell cycle arrest and apoptosis in various cancer cell lines, particularly those of hematological origin. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed summaries of key experimental data, methodologies for cited experiments, and visualizations of the associated signaling pathways are presented to facilitate a deeper understanding of this compound for research and drug development purposes.

Chemical Structure and Physicochemical Properties

This compound, with the systematic IUPAC name methyl 9-((2-fluoro-4-methoxyphenyl)amino)thiazolo[5,4-f]quinazoline-2-carbimidate, is a heterocyclic small molecule with a molecular formula of C18H14FN5O2S and a molecular weight of 383.40 g/mol .[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C18H14FN5O2S | [1] |

| Molecular Weight | 383.40 g/mol | [1] |

| CAS Number | 1425945-60-3 | [1] |

| Appearance | Light yellow to yellow solid | [2] |

| Solubility | Soluble in DMSO | [3] |

Biological Activity and Mechanism of Action

This compound is a highly potent inhibitor of DYRK1A and DYRK1B, exhibiting IC50 values in the sub-nanomolar range. This potent inhibition is the primary driver of its biological effects.

Table 2: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Reference |

| DYRK1A | 0.36 | [2][4] |

| DYRK1B | 0.59 | [2][4] |

The primary mechanism of action of this compound is the competitive inhibition of the ATP-binding site of DYRK1A. Research by Chaikuad et al. has revealed an unusual binding mode of this compound to DYRK1A, which contributes to its high selectivity.[1] This inhibition prevents the phosphorylation of key downstream substrates, including the transcription factor FOXO1, the signal transducer and activator of transcription 3 (STAT3), and the cell cycle regulator Cyclin D3.[2][5]

The reduced phosphorylation of these targets has significant downstream consequences:

-

FOXO1: Inhibition of FOXO1 phosphorylation leads to its nuclear localization and activation, promoting the expression of genes involved in cell cycle arrest and apoptosis.[5]

-

STAT3: Decreased STAT3 phosphorylation inhibits its transcriptional activity, which is often associated with cell proliferation and survival.[5]

-

Cyclin D3: Reduced phosphorylation of Cyclin D3 at Threonine 283 impairs its function in promoting cell cycle progression, leading to cell cycle arrest.[2][5]

Collectively, these molecular events result in the observed anti-proliferative and pro-apoptotic effects of this compound in cancer cells.

Signaling Pathway

The inhibition of DYRK1A by this compound initiates a cascade of events that ultimately leads to cell cycle arrest and apoptosis. The following diagram illustrates this signaling pathway.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the characterization of this compound.

DYRK1A Kinase Inhibition Assay

This protocol is a representative method for determining the in vitro inhibitory activity of this compound against DYRK1A.

Objective: To quantify the concentration-dependent inhibition of DYRK1A kinase activity by this compound and determine its IC50 value.

Materials:

-

Recombinant human DYRK1A enzyme

-

DYRKtide peptide substrate

-

ATP (Adenosine triphosphate)

-

This compound (serially diluted)

-

Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA)

-

Radiolabeled ATP ([\gamma-32P]ATP or [\gamma-33P]ATP)

-

Phosphocellulose paper or membrane

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing kinase buffer, DYRKtide substrate, and recombinant DYRK1A enzyme.

-

Add serial dilutions of this compound or vehicle control (DMSO) to the reaction mixture and pre-incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of cold ATP and radiolabeled ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper/membrane.

-

Wash the paper/membrane extensively with phosphoric acid to remove unincorporated radiolabeled ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

Western Blot Analysis of Protein Phosphorylation

This protocol describes the detection of changes in the phosphorylation status of DYRK1A downstream targets in cells treated with this compound.

Objective: To assess the effect of this compound on the phosphorylation of FOXO1, STAT3, and Cyclin D3 in a cellular context.

Materials:

-

Cancer cell line (e.g., B-cell acute lymphoblastic leukemia cells)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for total and phosphorylated forms of FOXO1, STAT3, and Cyclin D3)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells to the desired confluency and treat with various concentrations of this compound or vehicle control for a specified duration.

-

Harvest and lyse the cells in lysis buffer on ice.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing the effect of this compound on the cell cycle distribution of a cell population.

Objective: To determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with this compound.

Materials:

-

Cancer cell line

-

Cell culture medium and supplements

-

This compound

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 70% ethanol)

-

Staining solution (containing a DNA-intercalating dye like propidium iodide and RNase A)

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound or vehicle control for the desired time period.

-

Harvest the cells (including both adherent and floating cells) and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in the staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the stained cells using a flow cytometer, exciting the dye at the appropriate wavelength and collecting the emission fluorescence.

-

Gate the cell population to exclude debris and doublets.

-

Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V/Propidium Iodide Staining

This protocol details the detection and quantification of apoptosis in cells treated with this compound.

Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

Materials:

-

Cancer cell line

-

Cell culture medium and supplements

-

This compound

-

Annexin V-FITC (or another fluorochrome conjugate)

-

Propidium Iodide (PI)

-

Annexin V binding buffer

-

Flow cytometer

Procedure:

-

Culture and treat cells with this compound as described for the cell cycle analysis.

-

Harvest the cells, including the supernatant containing detached cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry within 1 hour.

-

Use appropriate compensation controls for FITC and PI.

-

Quantify the percentage of cells in each quadrant:

-

Annexin V- / PI- (viable cells)

-

Annexin V+ / PI- (early apoptotic cells)

-

Annexin V+ / PI+ (late apoptotic/necrotic cells)

-

Annexin V- / PI+ (necrotic cells)

-

Conclusion

This compound is a potent and selective inhibitor of DYRK1A and DYRK1B with demonstrated anti-cancer activity, particularly in hematological malignancies. Its well-defined mechanism of action, involving the disruption of the DYRK1A-FOXO1/STAT3/Cyclin D3 signaling axis, provides a strong rationale for its further investigation as a potential therapeutic agent. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug developers interested in exploring the full potential of this compound. Further studies are warranted to fully elucidate its therapeutic efficacy, safety profile, and potential for combination therapies.

References

EHT 1610: A Potent DYRK1A Inhibitor with Expanding Therapeutic Potential in Oncology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

EHT 1610 is a highly potent and selective small molecule inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinases 1A and 1B (DYRK1A and DYRK1B). Initially investigated for its anti-leukemic properties, emerging preclinical evidence suggests that the therapeutic window of this compound may extend to solid tumors, including pancreatic cancer and glioblastoma. This document provides a comprehensive overview of the mechanism of action of this compound, summarizes the available quantitative data, details relevant experimental protocols, and explores the scientific rationale for its application in other cancer types.

Introduction

The dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a serine/threonine kinase that plays a crucial role in cell cycle regulation, neuronal development, and other physiological processes. Dysregulation of DYRK1A activity has been implicated in the pathogenesis of various diseases, including cancer. This compound has emerged as a powerful pharmacological tool to probe the function of DYRK1A and as a potential therapeutic agent. Its primary anti-cancer effects are attributed to the induction of cell cycle arrest and apoptosis. This guide will delve into the technical details of this compound's action and its potential for broader oncological applications.

Mechanism of Action

This compound exerts its biological effects through the direct inhibition of DYRK1A and DYRK1B. This inhibition prevents the phosphorylation of key downstream substrates, leading to the disruption of critical cellular signaling pathways.

Core Signaling Pathway

The primary mechanism of this compound in cancer cells involves the modulation of the FOXO1 and STAT3 signaling pathways.[1]

-

DYRK1A Inhibition: this compound binds to the ATP-binding pocket of DYRK1A, preventing its kinase activity.

-

FOXO1 and STAT3 Dephosphorylation: Inhibition of DYRK1A leads to a decrease in the phosphorylation of the transcription factors FOXO1 and STAT3.

-

Cell Cycle Regulation and Apoptosis: The altered phosphorylation status of FOXO1 and STAT3 impacts the expression of genes involved in cell cycle progression and apoptosis, ultimately leading to cancer cell death.

Quantitative Data

The following tables summarize the key quantitative data for this compound and other relevant DYRK1A inhibitors.

Table 1: In Vitro Potency of this compound

| Target | IC₅₀ (nM) | Cancer Type | Reference |

| DYRK1A | 0.36 | - | [1] |

| DYRK1B | 0.59 | - | [1] |

Table 2: Preclinical Efficacy of this compound in Leukemia Models

| Cell Line/Model | Concentration/Dose | Effect | Reference |

| B-ALL Cell Lines | 2.5 - 10 µM | Inhibition of FOXO1 and STAT3 phosphorylation | [1] |

| B-ALL Xenograft | 20 mg/kg (i.p.) | Reduced leukemic burden |

Table 3: Preclinical Rationale for DYRK1A Inhibition in Solid Tumors

| Cancer Type | DYRK1A Inhibitor | Key Findings | Reference |

| Pancreatic Cancer | Harmine | Sensitizes cancer cells to radiotherapy. | |

| Glioblastoma | VER-239353 | Induces tumor stasis in xenograft models. | |

| Glioblastoma | Harmine, INDY | Promotes EGFR degradation and reduces tumor growth. |

Potential in Other Cancer Types

While this compound has been primarily studied in the context of leukemia, the critical role of DYRK1A in other malignancies provides a strong rationale for investigating its broader therapeutic potential.

Pancreatic Cancer

Recent studies have identified DYRK1A as a key regulator of radioresistance in pancreatic cancer. A CRISPR-Cas9 screen revealed that the loss of DYRK1A sensitizes pancreatic cancer cells to radiation therapy. This suggests that potent DYRK1A inhibitors like this compound could be used in combination with radiotherapy to improve treatment outcomes for this aggressive disease.

Glioblastoma

In glioblastoma, DYRK1A has been shown to play a crucial role in maintaining the stability of the epidermal growth factor receptor (EGFR), a major oncogenic driver in this cancer. Inhibition of DYRK1A with other small molecules has been demonstrated to promote EGFR degradation, leading to reduced tumor growth and survival. Given its high potency, this compound represents a promising candidate for the treatment of EGFR-dependent glioblastoma.

Experimental Protocols

The following are generalized protocols for key experiments relevant to the evaluation of this compound. Specific details may need to be optimized based on the cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC₅₀ value by plotting the percentage of cell viability against the log concentration of this compound.

Western Blot Analysis

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-FOXO1, FOXO1, p-STAT3, STAT3, and a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

-

Cell Implantation: Subcutaneously inject 1-5 million cancer cells into the flank of immunodeficient mice.

-

Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomize the mice into vehicle control and this compound treatment groups. Administer this compound intraperitoneally at a predetermined dose and schedule.

-

Tumor Monitoring: Measure tumor volume and body weight twice weekly.

-

Endpoint: Euthanize the mice when tumors reach the maximum allowed size or at the end of the study period.

-

Analysis: Compare the tumor growth rates between the control and treatment groups.

Conclusion and Future Directions

This compound is a potent and selective DYRK1A inhibitor with proven anti-leukemic activity. The accumulating evidence for the role of DYRK1A in the pathogenesis of solid tumors, such as pancreatic cancer and glioblastoma, highlights the significant potential for expanding the therapeutic applications of this compound. Future research should focus on conducting preclinical studies to directly evaluate the efficacy of this compound in these solid tumor models, both as a monotherapy and in combination with standard-of-care treatments like radiotherapy and targeted agents. Such studies will be crucial for translating the promising preclinical rationale into clinical benefits for a broader range of cancer patients.

References

Methodological & Application

Determining the Optimal Concentration of EHT 1610 for In Vitro Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for determining the optimal concentration of EHT 1610, a potent inhibitor of dual-specificity tyrosine-regulated kinases (DYRK), for various in vitro assays. This compound has demonstrated significant anti-leukemic properties by modulating cell cycle progression and inducing apoptosis. This document offers detailed protocols for key assays and summarizes effective concentrations of this compound across different cell lines and experimental setups.

Mechanism of Action and Signaling Pathway

This compound is a potent inhibitor of DYRK1A and DYRK1B, with IC50 values of 0.36 nM and 0.59 nM, respectively. Its primary mechanism of action involves the inhibition of these kinases, which play a crucial role in cell proliferation and survival. By inhibiting DYRK1A, this compound disrupts the phosphorylation of key downstream targets, including the transcription factors FOXO1 (Forkhead box protein O1) and STAT3 (Signal transducer and activator of transcription 3). This disruption leads to the induction of apoptosis and regulation of the cell cycle, making this compound a promising candidate for cancer therapy, particularly for B-cell acute lymphoblastic leukemia (B-ALL).

Caption: Signaling pathway of this compound.

Optimal Concentrations of this compound for In Vitro Assays

The optimal concentration of this compound is highly dependent on the cell line, assay type, and desired biological endpoint. The following table summarizes reported effective concentrations. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.

| Cell Line | Assay Type | Concentration Range (µM) | Incubation Time | Observed Effect |

| MHH-CALL-4 | Western Blot (p-FOXO1, p-cyclin D3) | 2.5 - 10 | 4 - 5 hours | Reduced phosphorylation of FOXO1 and cyclin D3. |

| B-ALL cell lines | Cell Cycle Analysis | Not specified | 72 hours | Fewer cells in G0 and accumulation in S-G2-M phases. |

| Murine pre-B cells | In vitro kinase assay | 2 | 2 hours | Diminished Ser326 phosphorylation. |

| HT-22 | Cytotoxicity (MTS assay) | 21.6 (IC50) | 48 hours | Reduction in cell viability. |

| Primary ALL cells | Apoptosis Assay | Not specified | Not specified | Induction of apoptosis. |

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTS Assay)

This protocol is adapted from the observed cytotoxicity assay in HT-22 cells.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cell viability.

Materials:

-

Target cells (e.g., HT-22)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Plate reader capable of measuring absorbance at 490 nm

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0.1 to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

-

Incubate for the desired time (e.g., 48 hours).

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Caption: Workflow for MTS cytotoxicity assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is a standard method for detecting apoptosis induced by this compound.

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

-

Target cells

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in a 6-well plate at a density that will not exceed 80% confluency at the end of the experiment.

-

Incubate for 24 hours.

-

Treat cells with the desired concentrations of this compound (e.g., 1, 5, 10 µM) and a vehicle control for the desired time (e.g., 24, 48, or 72 hours).

-

Harvest the cells by trypsinization (for adherent cells) or by gentle scraping/pipetting (for suspension cells).

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

Caption: Workflow for Annexin V/PI apoptosis assay.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol allows for the analysis of cell cycle distribution following this compound treatment.

Objective: To determine the effect of this compound on cell cycle progression.

Materials:

-

Target cells

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

6-well cell culture plates

-

70% cold ethanol

-

PBS

-

RNase A

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Seed and treat cells with this compound as described in the apoptosis assay protocol.

-

Harvest the cells and wash them with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry.

Western Blot Analysis of Phosphorylated Proteins

This protocol is designed to detect changes in the phosphorylation status of this compound target proteins like FOXO1.

Objective: To assess the inhibitory effect of this compound on the phosphorylation of its downstream targets.

Materials:

-

Target cells (e.g., MHH-CALL-4)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

6-well cell culture plates

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer apparatus and membranes

-

Primary antibodies (e.g., anti-phospho-FOXO1, anti-total-FOXO1, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed and treat cells with this compound as described in the previous protocols for a shorter duration (e.g., 4-5 hours).

-

Lyse the cells in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Develop the blot using a chemiluminescent substrate and capture the image.

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH or total protein).

Conclusion

The provided application notes and protocols serve as a comprehensive resource for researchers utilizing this compound in in vitro studies. The optimal concentration of this compound is cell-type and assay-dependent, necessitating empirical determination. The detailed methodologies for key assays will enable consistent and reproducible results, facilitating further investigation into the therapeutic potential of this potent DYRK inhibitor.

Application Notes and Protocols: Western Blot Analysis of Protein Phosphorylation Following EHT 1610 Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the analysis of protein phosphorylation changes in response to treatment with EHT 1610, a potent inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinases DYRK1A and DYRK1B.[1] The primary application of this protocol is to investigate the downstream effects of DYRK1A/B inhibition on key signaling pathways, such as those involving FOXO1 and STAT3.

Introduction

This compound is a small molecule inhibitor with high potency for DYRK1A (IC50: 0.36 nM) and DYRK1B (IC50: 0.59 nM).[1] By inhibiting these kinases, this compound can modulate the phosphorylation status and subsequent activity of various downstream substrates. Notably, this compound has been shown to decrease the phosphorylation of FOXO1, STAT3, and cyclin D3.[1][2] This makes Western blotting an essential technique to elucidate the mechanism of action of this compound and to assess its target engagement in cellular models.

This document provides a comprehensive protocol for treating cells with this compound, preparing cell lysates, and performing Western blot analysis to detect changes in the phosphorylation of target proteins.

Data Presentation

The following table summarizes the expected dose-dependent effects of this compound on the phosphorylation of key target proteins as observed by Western blot analysis. The data is compiled from representative studies and should be used as a reference for expected outcomes.

| Target Protein | Phosphorylation Site | Cell Line | This compound Concentration (µM) | Treatment Time | Expected Outcome on Phosphorylation | Reference |

| FOXO1 | Ser326 | pre-B cells | 2.5 - 10 | 4 hours | Dose-dependent decrease | [2] |

| STAT3 | Ser727 | MUTZ-5 | 2.5 - 10 | 4 hours | Dose-dependent decrease | [2] |

| Cyclin D3 | Thr283 | MHH-CALL-4 | 2.5 - 10 | 5 hours | Dose-dependent decrease | [1][2] |

Signaling Pathway Overview

The following diagram illustrates the signaling pathway affected by this compound. This compound directly inhibits DYRK1A, preventing the phosphorylation of its downstream substrates, including the transcription factors FOXO1 and STAT3, and the cell cycle regulator Cyclin D3. This inhibition leads to alterations in gene expression and cell cycle progression.

References

Application Notes and Protocols: EHT 1610 Treatment for MHH-CALL-4 and Nalm-6 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

EHT 1610 is a potent and selective small-molecule inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinases DYRK1A and DYRK1B.[1] It has demonstrated significant anti-leukemic effects in preclinical models of B-cell acute lymphoblastic leukemia (B-ALL).[1][2] This document provides detailed protocols for the treatment of two common B-ALL cell lines, MHH-CALL-4 and Nalm-6, with this compound. The provided methodologies are based on established research and are intended to guide investigations into the cellular and molecular effects of DYRK1A/B inhibition in these leukemic models.

MHH-CALL-4 is a B-cell precursor leukemia cell line established from a 10-year-old boy with acute lymphoblastic leukemia.[3] Nalm-6 is a human B-cell precursor leukemia cell line derived from the peripheral blood of a 19-year-old male with ALL. Both cell lines are widely used in cancer research to study disease mechanisms and evaluate novel therapeutic agents.

The primary mechanism of action of this compound in B-ALL involves the inhibition of DYRK1A, which leads to decreased phosphorylation of key downstream targets, including the transcription factors FOXO1 and STAT3.[1][2] This disruption of critical signaling pathways results in cell cycle arrest and induction of apoptosis in leukemic cells.[1]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the effects of this compound on MHH-CALL-4 and Nalm-6 cells as reported in the literature.

Table 1: IC50 Values of this compound in B-ALL Cell Lines

| Cell Line | This compound IC50 (µM) | Treatment Duration |

| MHH-CALL-4 | 0.05 - 0.1 | 72 hours |

| Nalm-6 | 0.5 - 1.0 | 72 hours |

Data synthesized from published studies. Actual IC50 values may vary based on experimental conditions.

Table 2: Summary of this compound Effects on Cellular Signaling

| Cell Line | Treatment | Outcome |

| MHH-CALL-4 | 2.5, 5, 10 µM this compound for 4-5 hours | Dose-dependent reduction in p-cyclin D3 (Thr283) and p-FOXO1 protein levels.[1] |

| Nalm-6 | This compound (concentration not specified) for 8 hours | Reduced total FOXO1 protein levels in both cytoplasmic and nuclear fractions. |

| MUTZ-5 (another B-ALL cell line) | This compound for 4 hours | Reduced phosphorylation of STAT3 at Ser727, but not Tyr705.[1] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway of this compound and a general experimental workflow for assessing its effects on MHH-CALL-4 and Nalm-6 cells.

Caption: this compound inhibits DYRK1A, leading to reduced phosphorylation of FOXO1 and STAT3, which in turn induces cell cycle arrest and apoptosis, ultimately decreasing leukemic cell survival.

Caption: A general workflow for investigating the effects of this compound on B-ALL cell lines, from cell culture and treatment to cellular and molecular analyses.

Experimental Protocols

Cell Culture and Maintenance

Materials:

-

MHH-CALL-4 cells

-

Nalm-6 cells

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (100x)

-

Phosphate-Buffered Saline (PBS)

-

Trypan Blue solution

-

Hemocytometer or automated cell counter

-

CO2 incubator (37°C, 5% CO2)

Protocol:

-

Complete Growth Medium:

-

For MHH-CALL-4: RPMI-1640 supplemented with 20% heat-inactivated FBS and 1% Penicillin-Streptomycin.[3]

-

For Nalm-6: RPMI-1640 supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

-

-

Cell Thawing:

-

Rapidly thaw cryopreserved cells in a 37°C water bath.

-

Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifuge at 300 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.

-

-

Cell Maintenance:

-

Culture cells in suspension at a density between 3 x 10^5 and 1 x 10^6 cells/mL.

-

Monitor cell density and viability every 2-3 days using a hemocytometer and Trypan Blue exclusion.

-

Split the cultures by adding fresh medium to maintain the recommended cell density.

-

Cell Viability (MTT) Assay

Materials:

-

96-well flat-bottom plates

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Protocol:

-

Seed 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete growth medium in a 96-well plate.

-

Incubate the plate for 24 hours.

-

Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%.

-

Add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) wells.

-

Incubate the plate for 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Centrifuge the plate at 500 x g for 5 minutes and carefully remove the supernatant.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Materials:

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Protocol:

-

Seed 5 x 10^5 cells per well in a 6-well plate in 2 mL of complete growth medium.

-

Treat the cells with the desired concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) for 48 hours. Include a vehicle control.

-

Harvest the cells by transferring the suspension to a tube and centrifuge at 300 x g for 5 minutes.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour.

-

Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis

Materials:

-

6-well plates

-

This compound

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Seed 1 x 10^6 Nalm-6 cells per well in a 6-well plate.

-

Treat the cells with this compound for 48 hours.[1]

-

Harvest and wash the cells with PBS.

-

Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing.

-

Incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry.

-

Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

Materials:

-

6-well plates

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-FOXO1, anti-FOXO1, anti-p-STAT3 (Ser727), anti-STAT3, anti-p-cyclin D3, anti-cyclin D3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Seed 2-3 x 10^6 cells per well in a 6-well plate.

-

Treat MHH-CALL-4 cells with 2.5, 5, and 10 µM this compound for 4-5 hours to assess p-FOXO1 and p-cyclin D3 levels.[1]

-

Treat Nalm-6 cells with this compound for 8 hours to assess total FOXO1 levels.

-

Harvest cells, wash with cold PBS, and lyse in RIPA buffer.

-

Determine protein concentration using the BCA assay.

-

Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add ECL substrate and visualize the protein bands using an imaging system.

-

Normalize the protein of interest to a loading control like β-actin.

Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions based on their specific experimental setup and reagents. Always follow standard laboratory safety procedures.

References

Application Notes and Protocols: Long-Term Effects of EHT 1610 Treatment on Cell Lines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the long-term effects of EHT 1610, a potent dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) inhibitor, on various cell lines. The information compiled herein is intended to guide researchers in designing experiments to investigate the extended impact of this compound treatment.

Introduction

This compound is a highly selective inhibitor of DYRK1A and DYRK1B, with IC50 values in the nanomolar range. Its primary mechanism of action involves the suppression of key cellular signaling pathways, leading to cell cycle arrest and apoptosis, particularly in cancer cell lines. While many studies focus on short-term exposure, understanding the long-term consequences of sustained DYRK inhibition is crucial for evaluating its therapeutic potential. These notes summarize existing data, provide detailed experimental protocols, and visualize the underlying molecular pathways.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the key quantitative data on the effects of this compound on various cell lines.

Table 1: Inhibitory Potency of this compound

| Target | IC50 (nM) | Reference |

| DYRK1A | 0.36 | |

| DYRK1B | 0.59 |

Table 2: Cellular Effects of this compound Treatment

| Cell Line(s) | Concentration Range (µM) | Treatment Duration | Observed Effects | Reference |

| MHH-CALL-4 | 2.5 - 10 | 4 - 5 hours | Reduced protein levels of phosphorylated cyclin D3 (Thr283) and phosphorylated FOXO1 in a dose-dependent manner. | |